4-Fluoro-3-methylpyridine

説明

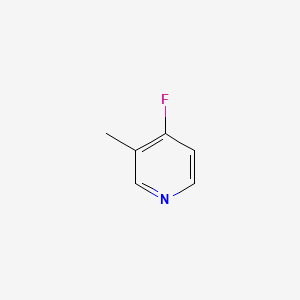

4-Fluoro-3-methylpyridine is an organic compound with the molecular formula C6H6FN. It is a derivative of pyridine, where a fluorine atom is substituted at the 4th position and a methyl group at the 3rd position of the pyridine ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methylpyridine can be achieved through several methods. One common approach involves the fluorination of 3-methylpyridine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions and yields the desired product with high selectivity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalytic systems to enhance the efficiency of the fluorination reaction .

化学反応の分析

Types of Reactions: 4-Fluoro-3-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the pyridine ring.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.

Oxidation Products: Aldehydes and carboxylic acids are typical products of oxidation reactions.

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

4-Fluoro-3-methylpyridine is recognized as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structural properties allow it to enhance the efficacy of drug formulations, particularly in the development of antiviral and antibacterial agents. The compound's ability to modulate biological activity makes it a valuable building block for more complex biologically active molecules.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated that derivatives of this compound can be synthesized to produce potent antiviral compounds. For instance, the synthesis of specific nucleoside analogs has shown promising results in inhibiting viral replication, showcasing the compound's potential in therapeutic applications.

Agrochemical Applications

Formulation of Pesticides and Herbicides

In agriculture, this compound is utilized in formulating agrochemicals, including pesticides and herbicides. The compound improves selectivity and effectiveness against target pests while minimizing environmental impact. Its incorporation into agrochemical formulations enhances their performance compared to traditional compounds.

| Agrochemical Type | Application | Benefits |

|---|---|---|

| Pesticides | Targeted pest control | Reduced environmental toxicity |

| Herbicides | Weed management | Enhanced effectiveness |

Material Science

Incorporation into Specialty Polymers

This compound is also employed in material science for producing specialty polymers and coatings. The compound contributes to enhanced thermal stability and chemical resistance, which are critical for various industrial applications.

Example: Polymer Coatings

Research indicates that incorporating this compound into polymer matrices can significantly improve their durability and resistance to harsh chemical environments, making them suitable for use in protective coatings.

Analytical Chemistry

Research Reagent

As a versatile reagent, this compound is widely used in organic synthesis reactions. It aids researchers in developing new compounds with desired properties, thus accelerating innovation in chemical research.

Case Study: Gas Chromatography-Mass Spectrometry (GC-MS)

A recent study utilized GC-MS techniques to analyze the presence of this compound derivatives in biological samples, demonstrating its utility as a research tool for identifying and quantifying complex mixtures.

作用機序

The mechanism by which 4-Fluoro-3-methylpyridine exerts its effects is primarily through its interaction with biological targets. The fluorine atom’s strong electron-withdrawing nature influences the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can modulate the activity of specific biological pathways, making it a valuable tool in medicinal chemistry .

類似化合物との比較

3-Fluoropyridine: Lacks the methyl group, resulting in different reactivity and applications.

4-Fluoropyridine: Lacks the methyl group, which affects its chemical properties and uses.

3-Methylpyridine: Lacks the fluorine atom, leading to variations in reactivity and biological activity.

Uniqueness: 4-Fluoro-3-methylpyridine’s unique combination of a fluorine atom and a methyl group on the pyridine ring imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, particularly in the synthesis of complex molecules and the development of new pharmaceuticals .

生物活性

4-Fluoro-3-methylpyridine is a fluorinated pyridine derivative that exhibits various biological activities, making it a compound of interest in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and applications in research and industry.

Chemical Structure and Properties

This compound (CHFN) is characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 3-position of the pyridine ring. This unique substitution pattern influences its reactivity and biological properties. The compound is known for its stability and ability to participate in various chemical reactions due to the electron-withdrawing nature of the fluorine atom .

Target Enzymes

This compound has been identified as an inhibitor of p38α mitogen-activated protein kinase (MAPK), a crucial enzyme involved in inflammatory responses. By inhibiting this kinase, the compound modulates cellular processes such as cytokine release and stress responses .

Biochemical Pathways

The compound's interaction with p38α MAPK leads to alterations in gene expression related to inflammation. Specifically, it can inhibit the release of pro-inflammatory cytokines like TNF-α from human blood cells, highlighting its potential anti-inflammatory properties .

Biological Activities

The biological activities of this compound can be summarized as follows:

- Anti-inflammatory Effects : Inhibition of p38α MAPK results in decreased inflammation markers.

- Cellular Signaling Modulation : Affects various signaling pathways, influencing cell metabolism and function.

- Enzyme Inhibition : Acts as an inhibitor for several enzymes, impacting metabolic pathways .

Case Studies and Experimental Data

- Inhibition Studies : Research has shown that this compound significantly inhibits p38α MAPK activity in vitro. For instance, studies demonstrated that at specific concentrations, the compound could reduce TNF-α release by over 110-fold compared to control groups .

- Dosage Effects : Experiments conducted on animal models indicated that lower doses of the compound had minimal effects, while higher doses resulted in significant inhibition of enzyme activity. This underscores the importance of dosage optimization for therapeutic applications.

- Stability and Degradation : The compound's stability under laboratory conditions was assessed, revealing that while it remains stable initially, its activity diminishes over time due to degradation processes.

Applications in Research and Industry

This compound is utilized across various fields:

- Medicinal Chemistry : As a building block for synthesizing more complex fluorinated compounds with potential therapeutic applications.

- Pharmaceutical Development : Investigated for its role as an active ingredient in drug formulations targeting inflammatory diseases.

- Agrochemicals : Employed in developing herbicides and insecticides due to its bioactivity and stability .

特性

IUPAC Name |

4-fluoro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN/c1-5-4-8-3-2-6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNUYEACFGAWEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376575 | |

| Record name | 4-Fluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28489-28-3 | |

| Record name | 4-Fluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。